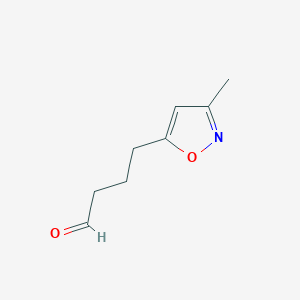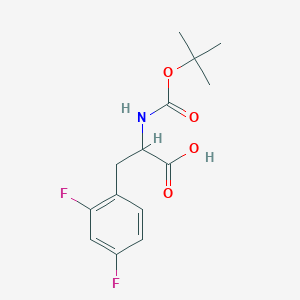
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The N-tert-Butoxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Synthesis Analysis
The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .Molecular Structure Analysis
The molecular structure of N-tert-Butoxycarbonyl compounds typically includes a tert-butyl group attached to a carbamate moiety . The tert-butyl group serves as a protecting group for the nitrogen atom in the carbamate, which can be removed under certain conditions .Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. These compounds are generally stable under acidic conditions but can be deprotected under specific conditions.Applications De Recherche Scientifique
Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates, has been reported . This method uses oxalyl chloride in methanol and takes place under room temperature conditions for 1–4 hours with yields up to 90% .
Application in Peptide Synthesis
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is used in the synthesis of peptides . The tert-butyloxycarbonyl (Boc) group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Use in Medicinal Chemistry
The N-Boc group has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . This highlights the compound’s potential use in medicinal chemistry.
Stability to Various Reactions
The Boc group is stable to the projected reactions and can be removed with readily available de-masking agents . This makes N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine a versatile compound in chemical reactions.
Use in Organic Transformations
The N-Boc group plays a crucial role in synthetic organic transformations, which require the appropriate selection of reagents, catalysts, and most importantly, temporal masking and demasking agents .
Role in Forward Synthesis
There is an emergent need for the masking and demasking of the amino group in forward synthesis . N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine, with its Boc group, fulfills this requirement.
Safety And Hazards
Orientations Futures
The use of the N-tert-Butoxycarbonyl (Boc) group in organic synthesis is well-established, and its applications continue to be explored in the synthesis of complex organic molecules . Future research may focus on developing more efficient methods for the installation and removal of the Boc group, as well as exploring its use in the synthesis of new compounds .
Propriétés
IUPAC Name |
3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNELGIOSRKVOJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585607 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
CAS RN |
174691-78-2 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

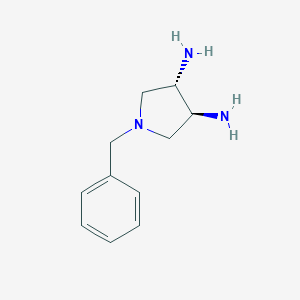
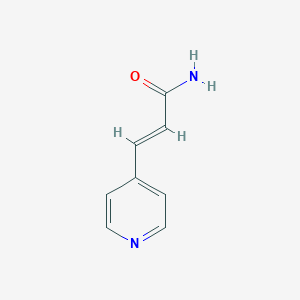
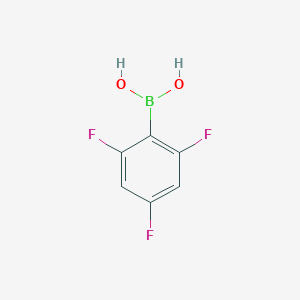
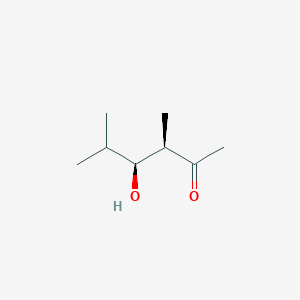
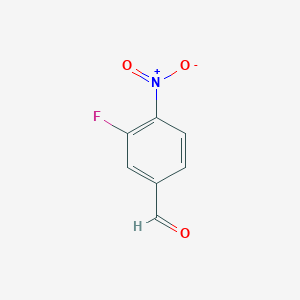
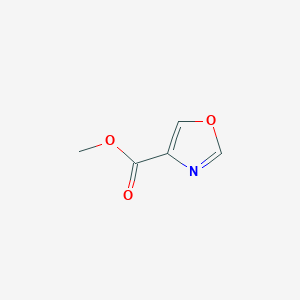
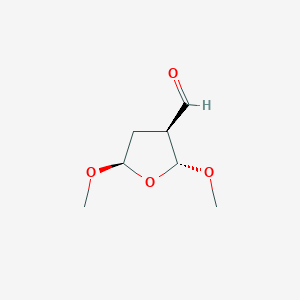
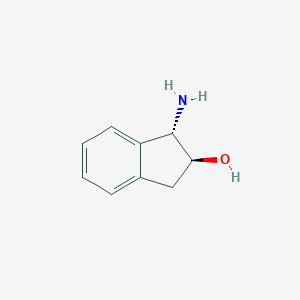
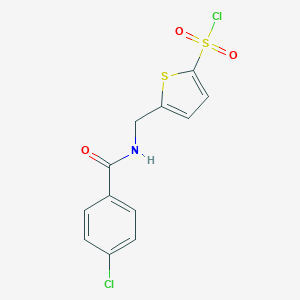
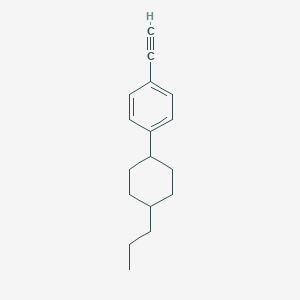
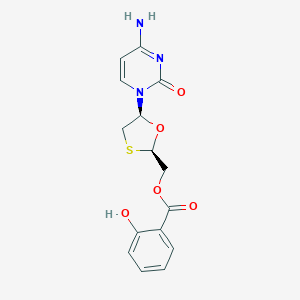
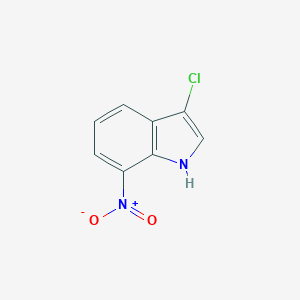
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
